N-Methyl-1-deoxynojirimycin
Overview
Description
N-Methyl-1-deoxynojirimycin: is a hydroxypiperidine compound, which is a derivative of 1-deoxynojirimycin. It is known for its role as an inhibitor of α-glucosidase and an agonist of the glucose sensor SGLT3. This compound exhibits significant biological activities, including anti-HIV and cardioprotective effects .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: N-Methyl-1-deoxynojirimycin can undergo oxidation and reduction reactions, which are crucial for its synthesis and modification.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Swern oxidation is commonly used in the synthesis of this compound.
Reductive Amination: This reaction is used to introduce the methyl group into the compound.
Major Products
Scientific Research Applications
Chemistry
Biology
- The compound is studied for its role in inhibiting glycoprotein processing and its effects on metabolic pathways .
Medicine
- It has shown promise as an anti-HIV agent and a cardioprotective agent .
- It is also being researched for its potential in treating diabetes due to its α-glucosidase inhibitory activity .
Industry
Mechanism of Action
N-Methyl-1-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase, an enzyme involved in carbohydrate hydrolysis. This inhibition delays the absorption of glucose, making it useful in managing postprandial blood glucose levels . Additionally, it interferes with the metabolism of N-linked glycoproteins, which is crucial for its antiviral and cardioprotective activities .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
N-Azidopropyl-1-deoxynojirimycin: A derivative with similar inhibitory properties.
N-Nonyl-1-deoxynojirimycin: Another derivative with enhanced lipophilicity.
Uniqueness
Properties
IUPAC Name |
2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDPDFZMNYDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69567-10-8 | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | N-Methyl-1-deoxynojirimycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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